6-Vinylnicotinonitrile: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Downstream Applications
6-Vinylnicotinonitrile: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Downstream Applications
Executive Summary
As modern drug development increasingly relies on highly functionalized heterocyclic building blocks, 6-vinylnicotinonitrile (also known as 6-ethenylpyridine-3-carbonitrile) has emerged as a critical synthetic intermediate. Featuring a rigid pyridine core substituted with an electron-withdrawing nitrile group and a versatile vinyl moiety, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Renal Outer Medullary Potassium (ROMK) channel inhibitors and P300/CBP HAT inhibitors[1][2].
This whitepaper provides an in-depth technical analysis of 6-vinylnicotinonitrile, detailing its chemical structure, molecular weight, optimized synthesis protocols, and downstream functionalization pathways.
Chemical Identity & Structural Elucidation
The chemical architecture of 6-vinylnicotinonitrile consists of a pyridine ring serving as the central scaffold. The presence of a nitrile group (-C≡N) at the 3-position exerts a strong electron-withdrawing inductive and resonance effect, which modulates the electron density of the pyridine ring. The vinyl group (-CH=CH₂) at the 6-position provides an ideal site for electrophilic addition, epoxidation, and polymerization reactions[3][4].
The molecular weight of the compound is precisely 130.15 g/mol [5].
Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Vinylnicotinonitrile |
| IUPAC / Synonyms | 6-Ethenylpyridine-3-carbonitrile[6] |
| CAS Registry Number | 16173-99-2[5] |
| Molecular Formula | C₈H₆N₂[5] |
| Molecular Weight | 130.15 g/mol (130.149 g/mol )[5][6] |
| SMILES String | N#CC1=CC=C(C=C)N=C1[5] |
| Structural Features | Pyridine core, 3-cyano substitution, 6-vinyl substitution |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and field-proven method for synthesizing 6-vinylnicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromonicotinonitrile with a vinylboronic acid derivative[2].
Experimental Protocol
Objective: Synthesize 6-vinylnicotinonitrile via Pd-catalyzed cross-coupling.
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Reagent Preparation: Combine 6-bromonicotinonitrile (1.0 eq, e.g., 10.92 mmol) and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.5 eq, 16.39 mmol) in a reaction flask[2].
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Solvent & Base Addition: Suspend the reagents in a 4:1 mixture of 1,4-dioxane and water (25 mL). Add sodium carbonate (Na₂CO₃) (1.2 eq, 13.50 mmol)[2].
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Causality: Dioxane solubilizes the organic starting materials, while water is strictly required to dissolve the inorganic base. Na₂CO₃ is essential to form a reactive boronate complex, which facilitates the transmetalation step.
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Deoxygenation: Purge the biphasic mixture with Argon gas for exactly 20 minutes[2].
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Causality: Palladium(0) catalysts are highly sensitive to molecular oxygen. Failure to strictly deoxygenate the solvent will result in the oxidation of Pd(0) to Pd(II), permanently deactivating the catalyst and halting the oxidative addition cycle.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.54 mmol) under a positive pressure of Argon[2].
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Thermal Activation: Heat the reaction mixture to 80–90°C and stir until completion (typically 4–8 hours).
Self-Validating System & Troubleshooting
To ensure the protocol is functioning correctly, monitor the reaction via LC-MS. The disappearance of the 6-bromonicotinonitrile peak (m/z ~183/185) and the emergence of the target mass [M+H]⁺ at m/z 131.15 validates successful cross-coupling. If the reaction stalls at <50% conversion, it is indicative of catalyst poisoning (inadequate argon purging) or insufficient base dissolution.
Fig 1: Suzuki-Miyaura cross-coupling workflow for 6-vinylnicotinonitrile synthesis.
Downstream Applications: Epoxidation & Medicinal Chemistry
6-vinylnicotinonitrile is frequently utilized as a precursor to 6-(oxiran-2-yl)nicotinonitrile , a critical epoxide intermediate used to synthesize ROMK channel inhibitors (diuretics and natriuretics for cardiovascular diseases)[1][3].
Experimental Protocol: Regioselective Epoxidation
Objective: Convert the vinyl moiety to an epoxide ring using N-Bromosuccinimide (NBS) and Sodium Hydroxide[3].
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Substrate Solubilization: Dissolve 6-vinylnicotinonitrile (5.70 mmol) in a 2:1 ratio of water to tert-butanol (t-BuOH) (30 mL)[3].
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Causality: t-BuOH acts as an organic co-solvent to keep the substrate in solution, while water acts as the requisite nucleophile to attack the bromonium ion intermediate.
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Electrophilic Addition: Add NBS (1.05 eq, 5.99 mmol) in small portions over 5 minutes. Stir the mixture at 40°C for 1 hour[3].
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Causality: NBS provides a controlled, low-concentration source of electrophilic bromine (Br⁺). This prevents over-bromination and safely generates the bromonium ion, which water immediately opens to form a bromohydrin intermediate.
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Base-Catalyzed Cyclization: Cool the reaction strictly to 5°C. Dropwise, add an aqueous solution of NaOH (3.0 eq, 17.1 mmol)[3].
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Causality: The strong base deprotonates the hydroxyl group of the bromohydrin. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular Sₙ2 attack to displace the bromide leaving group and close the epoxide ring. Cooling to 5°C is mandatory to prevent base-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.
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Self-Validating System & Troubleshooting
Reaction progress can be validated via Thin Layer Chromatography (TLC). The intermediate bromohydrin will present as a highly polar spot (low R_f). Upon the addition of NaOH, the rapid disappearance of this polar spot and the formation of a less polar epoxide spot confirms successful cyclization. If a highly polar spot persists after base addition, it indicates nitrile hydrolysis due to poor temperature control.
Fig 2: Epoxidation pathway of 6-vinylnicotinonitrile via bromohydrin intermediate.
Analytical Characterization Standards
To guarantee the scientific integrity of the synthesized 6-vinylnicotinonitrile, the following analytical benchmarks must be met before utilizing the compound in downstream API workflows:
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR (CDCl₃) | Structural Confirmation | Vinyl protons: Characteristic multiplet at ~5.5–6.8 ppm (terminal =CH₂ and internal -CH=). Pyridine protons: Aromatic signals shifted downfield (~7.5–8.8 ppm) due to the electron-withdrawing nitrile group. |
| LC-MS (ESI+) | Mass Verification | Dominant molecular ion peak [M+H]⁺ at m/z 131.15 [5]. |
| HPLC (UV at 254 nm) | Purity Determination | Single, sharp chromatographic peak. Purity should be ≥95% for use in sensitive catalytic downstream steps. |
References
- BLD Pharm, "16173-99-2 | 6-Vinylnicotinonitrile" URL
- LookChem, "6-Ethenylpyridine-3-carbonitrile" URL
- Google Patents, "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel" URL
- Google Patents, "WO2019161162A1 - P300/cbp hat inhibitors" URL
- Google Patents, "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel" URL
- Google Patents, "US20140370114A1 - Homopolymer nanoparticles by self-emulsion polymerization reaction and preparation method thereof" URL
Sources
- 1. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 2. WO2019161162A1 - P300/cbp hat inhibitors - Google Patents [patents.google.com]
- 3. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 4. US20140370114A1 - Homopolymer nanoparticles by self-emulsion polymerization reaction and preparation method thereof - Google Patents [patents.google.com]
- 5. 16173-99-2|6-Vinylnicotinonitrile|BLD Pharm [bldpharm.com]
- 6. 6-Ethenylpyridine-3-carbonitrile|lookchem [lookchem.com]
